11-Bromo-1-undecanol
Overview
Description
Mechanism of Action
Target of Action
This compound is a bromo-terminated alkanol , and it’s known that such compounds can interact with a variety of biological targets, depending on their specific structure and the biological context.
Mode of Action
As a bromo-terminated alkanol, it may interact with its targets through the formation of covalent bonds, potentially leading to changes in the function of the target molecules . .
Pharmacokinetics
Its solubility in chloroform suggests that it may be lipophilic, which could influence its absorption and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Bromo-1-undecanol can be synthesized through various methods. One common method involves the bromination of 1-undecanol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents . The reaction is carried out under controlled conditions to ensure the selective bromination of the terminal hydroxyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 11-Bromo-1-undecanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like chromic acid or potassium permanganate .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include for thiol substitution or for alkoxide substitution.
Oxidation Reactions: Oxidizing agents such as chromic acid or potassium permanganate are used under acidic or basic conditions to achieve the desired oxidation.
Major Products Formed:
Substitution Reactions: Products include 11-mercapto-1-undecanol and 11-alkoxy-1-undecanol .
Oxidation Reactions: Products include 11-bromo-1-undecanal and 11-bromo-1-undecanoic acid .
Scientific Research Applications
11-Bromo-1-undecanol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of various organic compounds .
- Employed in the preparation of 11-mercapto-1-undecanol and 1-(2-acryloyloxyundecyl)-3-methylimidazolium bromide .
Biology:
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable derivatives .
Industry:
Comparison with Similar Compounds
- 10-Bromo-1-decanol
- 12-Bromo-1-dodecanol
- 8-Bromo-1-octanol
- 9-Bromo-1-nonanol
- 6-Bromo-1-hexanol
Comparison: 11-Bromo-1-undecanol is unique due to its specific chain length and the presence of both a bromine atom and a hydroxyl group at the terminal positions. This combination allows for versatile chemical modifications and applications in various fields . Compared to shorter or longer chain analogs, this compound offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
11-bromoundecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGANBYCJWQYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167061 | |
Record name | 11-Bromoundecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige crystals; [Acros Organics MSDS] | |
Record name | 11-Bromo-1-undecanol | |
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URL | https://haz-map.com/Agents/19304 | |
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CAS No. |
1611-56-9 | |
Record name | 11-Bromo-1-undecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1611-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Bromoundecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Bromo-1-undecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11-Bromoundecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-bromoundecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 11-Bromoundecanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P686BA4MWG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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